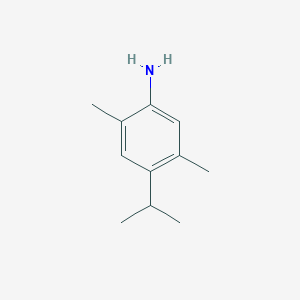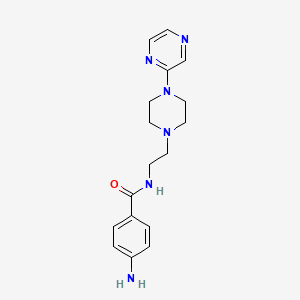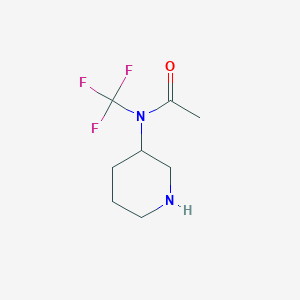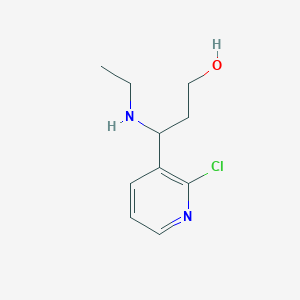![molecular formula C16H10Br4N2O4S B13950964 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 530155-74-9](/img/structure/B13950964.png)
3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its multiple bromine substitutions and a unique structure that includes a methoxybenzoyl group and a carbamothioylamino linkage. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the bromination of benzoic acid derivatives The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. Techniques such as recrystallization, chromatography, and distillation are commonly employed to achieve high purity levels. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, or halogen groups.
Scientific Research Applications
3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s bromine atoms and functional groups enable it to form strong interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-hydroxybenzoic acid
- 3,5-Dibromobenzoic acid
- 3,5-Dibromo-4-hydroxybenzoic acid
Uniqueness
Compared to these similar compounds, 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its additional methoxybenzoyl and carbamothioylamino groups
Properties
CAS No. |
530155-74-9 |
|---|---|
Molecular Formula |
C16H10Br4N2O4S |
Molecular Weight |
645.9 g/mol |
IUPAC Name |
3,5-dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H10Br4N2O4S/c1-26-13-9(3-7(18)5-11(13)20)14(23)22-16(27)21-12-8(15(24)25)2-6(17)4-10(12)19/h2-5H,1H3,(H,24,25)(H2,21,22,23,27) |
InChI Key |
PYBUKDDGOBZKMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)

![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)

![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)
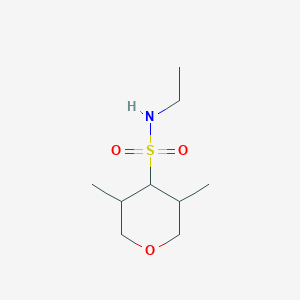
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)
